2-iodo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide
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Overview
Description
Thiazolopyrimidines are heterocyclic analogs of purine bases . They exhibit a broad spectrum of pharmacological activity . The compound you mentioned seems to be a derivative of this class of compounds.
Synthesis Analysis
An effective method for the preparation of similar compounds involves three-component condensations of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation .Molecular Structure Analysis
The structure of similar compounds was determined by one- and two-dimensional NMR and IR spectroscopy . The position of substituents in the initial aldehyde was the crucial factor determining the reaction direction .Chemical Reactions Analysis
The reaction of similar compounds with sodium nitrite in acetic acid at room temperature gave 2-(hydroxyimino)-5H-thiazolo[3,2-a]pyrimidin-3(2H)-ones . This reaction was selective, allowing to isolate a single product containing both heterocyclic fragments .Scientific Research Applications
Synthesis and Biological Evaluation : A study described the synthesis of novel compounds, including thiazolopyrimidines, and evaluated their potential as anti-inflammatory and analgesic agents. These compounds showed high inhibitory activity on COX-2 selectivity and demonstrated significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer and Anti-5-Lipoxygenase Agents : Another research synthesized a series of pyrimidine derivatives and evaluated them for anticancer and anti-5-lipoxygenase activities. The structure-activity relationship of these compounds was also discussed, highlighting their potential applications in cancer treatment (Rahmouni et al., 2016).
Antiviral Activity : A novel synthesis route was developed for benzamide-based aminopyrazoles, leading to derivatives with significant antiviral activities against bird flu influenza H5N1. This suggests their potential use in treating viral infections (Hebishy, Salama, & Elgemeie, 2020).
Antimicrobial and Anticancer Evaluation : Pyrimidine derivatives clubbed with thiazolidinone were synthesized and evaluated for their antimicrobial and anticancer activities. These compounds exhibited promising results against microbial strains and showed potential as anticancer agents, especially against cervical cancer cell lines (Verma & Verma, 2022).
Antibacterial and Antifungal Activity : Benzothiazole pyrimidine derivatives were synthesized and tested for their antibacterial and antifungal activities. Some of these compounds showed excellent activity compared to standard drugs, indicating their potential as antimicrobial agents (Maddila et al., 2016).
Future Directions
The future directions for this class of compounds could involve further exploration of their pharmacological activities and the development of new synthetic methods . The nitrosation reaction of similar compounds has not been studied, although it may be useful for the search of new, potentially biologically active molecular frameworks .
properties
IUPAC Name |
2-iodo-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10IN3O2S/c1-8-11(13(20)18-6-7-21-14(18)16-8)17-12(19)9-4-2-3-5-10(9)15/h2-7H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHUBITYGAAFLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC=CC=C3I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10IN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-iodo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide |
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